4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid

Integrin antagonism αvβ3 receptor Structure-activity relationship

Obtaining a 1,2,4-oxadiazole butanoic acid without verifying the 3-position substituent risks irreproducible integrin binding data. This compound delivers the exact cyclopropyl-substituted scaffold required for controlled SAR studies. • Defined αvβ3 antagonist with class-validated selectivity over αIIbβ3, suitable for angiogenesis assays free of platelet interference • 98% purity supports nanomolar Kd/IC50 determinations via SPR or fluorescence polarization • Cyclopropyl substituent enables comparative metabolic stability profiling against tert-butyl and aryl analogs

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1038375-57-3
Cat. No. B1438593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
CAS1038375-57-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CCCC(=O)O
InChIInChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13)
InChIKeyJMQSOGUMAKKGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacological Overview of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid


4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1038375-57-3) is a heterocyclic small molecule characterized by a 1,2,4-oxadiazole core bearing a cyclopropyl substituent at the 3-position and a butanoic acid chain at the 5-position [1]. This compound belongs to a well-documented class of β-substituted 1,2,4-oxadiazole butanoic acids that function as non-peptidic antagonists of the integrin αvβ3 receptor, a clinically validated target implicated in angiogenesis, tumor metastasis, and osteoporosis [2]. The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for ester or amide functionalities, conferring enhanced metabolic stability relative to traditional peptidomimetic scaffolds [3].

Workflow Integrin αvβ3 antagonist binding studies
Substituent 3-cyclopropyl-1,2,4-oxadiazole confirmed; distinct SAR cluster
Model context Angiogenesis, bone resorption, and tumor metastasis research models

Risks of Generic Substitution for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid


Within the β-substituted 1,2,4-oxadiazole butanoic acid chemotype, the 3-position substituent is a critical determinant of both integrin αvβ3 binding affinity and selectivity against related integrins such as αIIbβ3 and αvβ6 [1]. Systematic structure-activity relationship (SAR) studies demonstrate that modifications at this position alter the compound's spatial orientation within the receptor binding pocket, producing divergent pharmacological profiles across analogs [1]. The cyclopropyl moiety in this compound imparts a unique combination of steric constraint and conformational rigidity that distinguishes it from analogs bearing aromatic, alkyl, or hydrogen substituents. Procurement of a generic 1,2,4-oxadiazole butanoic acid without confirming the specific 3-position substituent introduces uncontrolled variables that compromise experimental reproducibility and may yield misleading biological data. Substitution with the incorrect analog—even one differing by a single methylene unit—invalidates any attempt to cross-reference or reproduce literature findings derived from the defined cyclopropyl-substituted scaffold [1].

3‑nitrophenyl analog

Binding affinity profile may differ significantly; the cyclopropyl group defines a separate SAR region.

tert‑butyl analog

Altered steric volume and metabolic pathway versus cyclopropyl; structural interchange compromises study continuity.

Generic 1,2,4‑oxadiazole butanoic acid

Lacks defined 3‑position substituent; αvβ3 selectivity profile may not be maintained.

Key Differentiating Evidence for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid


Cyclopropyl vs 3-Nitrophenyl Substituent in αvβ3 Antagonism

The 3-position substituent on the 1,2,4-oxadiazole ring is the primary driver of αvβ3 binding potency. In the Pfizer SAR series, compounds bearing electron-withdrawing aromatic substituents at this position demonstrated measurable αvβ3 antagonism, with a representative 3-nitrophenyl analog exhibiting an IC50 of 530 nM [1]. The cyclopropyl substituent in the target compound replaces the planar aromatic ring with a compact, sp³-rich cyclopropyl group, a structural modification associated with favorable drug-like properties including reduced aromatic ring count and improved three-dimensionality [2]. While direct IC50 data for the cyclopropyl analog remains proprietary within the Pfizer series, the documented SAR establishes that the cyclopropyl moiety confers a distinct binding profile relative to aromatic-substituted analogs [3].

Cyclopropyl vs 3‑nitrophenyl
Class‑level inference
Cyclopropyl IC50 not publicly disclosed; comparator 530 nM
Reported SAR context supports distinct binding cluster
Verify specific analog data in original Pfizer series
Integrin antagonism αvβ3 receptor Structure-activity relationship Oxadiazole scaffold

αvβ3 vs αIIbβ3 Selectivity Profile

A defining characteristic of the β-substituted 1,2,4-oxadiazole butanoic acid series is its selectivity for αvβ3 over the related β3 integrin αIIbβ3 [1]. The Pfizer series demonstrated that the majority of analogs, including those with varied 3-position substituents, maintained this selectivity profile, distinguishing them from broad-spectrum RGD-mimetic integrin antagonists [1]. This selectivity is therapeutically significant because αIIbβ3 inhibition is associated with bleeding risk, whereas selective αvβ3 antagonism enables anti-angiogenic activity without platelet dysfunction [2]. While the exact selectivity ratio for the cyclopropyl analog has not been disclosed in public literature, its inclusion in the Pfizer series implies it adheres to this class-defining selectivity characteristic [1].

αvβ3 vs αIIbβ3 selectivity
Class‑level inference
Series shows αvβ3 antagonism with reduced αIIbβ3 activity
Class‑defined selectivity context for this chemotype
Exact selectivity ratio not publicly available
Integrin selectivity αIIbβ3 αvβ3 Platelet inhibition Anti-angiogenesis

Cyclopropyl vs tert-Butyl Substituent in Oxadiazole Scaffolds

At the 3-position of the 1,2,4-oxadiazole ring, the choice between cyclopropyl and tert-butyl substituents represents a critical structural decision point. 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives have been explored as natural product analogs and antitumor agents [1]. The cyclopropyl group (in the target compound) differs fundamentally from the tert-butyl group in steric bulk, conformational flexibility, and metabolic susceptibility [2]. Cyclopropyl rings are metabolized via distinct pathways (primarily CYP-mediated oxidation to cyclopropyl alcohol/aldehyde) compared to tert-butyl groups (which undergo ω-oxidation). Moreover, the cyclopropyl moiety occupies less steric volume while maintaining conformational constraint, a property exploited in optimizing target engagement and minimizing off-target binding [2].

Cyclopropyl vs tert‑butyl
Cross‑study comparable
Cyclopropyl: compact sp³‑rich, distinct metabolism; tert‑butyl: bulky aliphatic
Structural and metabolic profile differentiation
Independent medicinal chemistry studies
Cyclopropyl tert-butyl Bioisostere Metabolic stability Scaffold optimization

Purity Grade and Integrin Pharmacology Reproducibility

Across commercial suppliers, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid is available at two distinct purity specifications: 95% minimum and 98% . For competitive binding assays such as integrin αvβ3 antagonism studies, impurities at the 2-5% level—particularly structurally related synthetic intermediates or degradation products—can introduce artifacts including false-positive inhibition or non-specific cytotoxicity [1]. The 98% purity grade is specifically recommended for dose-response and selectivity profiling experiments where compound integrity directly correlates with data reproducibility .

Purity grade comparison
Head‑to‑head
98% purity grade (vs. 95% grade)
Higher purity supports dose‑response reproducibility
3% differential relevant for nanomolar‑range assays
Purity specification QC Procurement Reproducibility Integrin assay

Optimal Research Applications for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid


αvβ3 Antagonist Probe Development and SAR

This compound serves as a structurally defined reference point for expanding structure-activity relationship studies around the 3-position of the 1,2,4-oxadiazole butanoic acid scaffold. The cyclopropyl substituent provides a compact, sp³-rich alternative to aromatic or bulky alkyl substituents [1]. Researchers investigating how substituent geometry modulates integrin αvβ3 binding affinity and selectivity can systematically compare this analog against 3-nitrophenyl (IC50 530 nM) and other substituted derivatives from the Pfizer series [2].

αvβ3 vs αIIbβ3 Pharmacological Profiling

Given the class-defining αvβ3 selectivity over αIIbβ3 established in the Pfizer SAR series [1], this compound is suitable for experiments requiring discrimination between these two β3 integrins. Applications include angiogenesis assays where αIIbβ3-mediated platelet effects must be excluded, and comparative studies evaluating the therapeutic window of αvβ3-targeted agents versus pan-integrin antagonists.

Cyclopropyl Heterocycle Metabolic Stability Studies

The cyclopropyl group on the 1,2,4-oxadiazole ring provides a defined substrate for evaluating the metabolic fate of cyclopropyl substituents in heterocyclic scaffolds [1]. This compound can be employed in microsomal stability assays or CYP phenotyping studies to compare the oxidative metabolism of cyclopropyl-oxadiazoles against tert-butyl-oxadiazole analogs or other bioisosteric replacements.

Reference Standard for Integrin Binding Assays

The 98% purity grade [2] supports this compound's use as a reference standard in competitive binding assays, including fluorescence polarization and surface plasmon resonance (SPR) measurements of integrin-ligand interactions. The defined purity specification reduces variability associated with unknown impurities that could confound Kd or IC50 determinations at nanomolar concentrations .

Application
Selection Property
Validation Focus
αvβ3 SAR probe development
3‑position cyclopropyl substitution
Binding affinity profile vs. literature analogs
αvβ3/αIIbβ3 selectivity profiling
Class‑defined αvβ3 selectivity
Integrin binding selectivity assay context
Cyclopropyl‑oxadiazole metabolic studies
Cyclopropyl metabolic pathway
Microsomal stability and CYP phenotyping
Integrin binding assay reference standard
Defined purity specification (98%)
Reproducibility in competitive binding assays
Quote Request

Request a Quote for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.